molecular formula C15H13ClN2O4S B4389997 1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid

1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid

Cat. No.: B4389997
M. Wt: 352.8 g/mol
InChI Key: PRICTDOFFNUOLC-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid is a complex organic compound that features a benzimidazole core substituted with a chlorophenoxyethyl group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid typically involves multiple steps. One common route starts with the preparation of 4-chlorophenoxyethylamine, which is then reacted with benzimidazole-2-sulfonic acid under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A simpler compound with similar structural elements but different functional groups.

    Benzimidazole derivatives: Compounds with the benzimidazole core but different substituents, offering varied biological activities.

Uniqueness

1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid is unique due to its combination of a chlorophenoxyethyl group and a sulfonic acid group on the benzimidazole core. This unique structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c16-11-5-7-12(8-6-11)22-10-9-18-14-4-2-1-3-13(14)17-15(18)23(19,20)21/h1-8H,9-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRICTDOFFNUOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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